6-chloro-1H-indazole-3-carboxylic Acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

SAR reproducibility failures often stem from regioisomeric impurity in chloro-indazole building blocks. 6-Chloro-1H-indazole-3-carboxylic acid (CAS 129295-31-4) is the authenticated 6-chloro regioisomer, supplied with batch-specific CoA (HPLC, NMR) guaranteeing regioisomeric fidelity. - Enables unambiguous SAR for kinase inhibitors (RORγT, CDK, RIPK1) and carbonic anhydrase programs; derivatives achieve nanomolar CA-XII Ki ~69 nM. - Scalable synthetic route from methyl (2-acetamido-4-chlorophenyl)acetate ensures supply continuity. - Supplied at 97-98% purity; cold-stored for long-term stability.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 129295-31-4
Cat. No. B139074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-indazole-3-carboxylic Acid
CAS129295-31-4
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NN=C2C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyMCGHMISXTKQRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-indazole-3-carboxylic Acid: Identity & Classification


6-Chloro-1H-indazole-3-carboxylic acid (CAS 129295-31-4; molecular formula C₈H₅ClN₂O₂; MW 196.59) is a heterocyclic building block belonging to the indazole-3-carboxylic acid family. It features a chlorine atom at the 6-position of the indazole ring and a carboxylic acid group at the 3-position, which jointly govern its reactivity, physicochemical profile, and utility as a synthetic intermediate [1]. The compound is supplied as a solid (typically ≥97% purity by HPLC) and is predominantly employed as a key intermediate in medicinal chemistry programs targeting kinase inhibition, anti-inflammatory pathways, and oncology indications .

Regioisomer Substitution Risks


Within the chloro-substituted indazole-3-carboxylic acid series, the position of the chlorine atom (5-, 6-, or 7-) dictates both the electronic landscape of the heterocyclic core and the steric environment around the carboxylic acid handle [1]. These differences translate into divergent reactivity in amide coupling, esterification, and cross-coupling reactions, as well as distinct binding poses when the scaffold is elaborated into target-facing ligands [2]. Consequently, substituting the 6-chloro regioisomer with the 5-chloro (CAS 1077-95-8) or 7-chloro (CAS 129295-32-5) analog can alter the SAR trajectory of a lead series and compromise the reproducibility of published synthetic routes.

Quantitative Differentiation Evidence


Physicochemical Descriptors by Chlorine Position

The 6-chloro regioisomer exhibits a calculated acid pKa of 3.12, a LogD (pH 7.4) of −1.51, and a topological polar surface area (TPSA) of 66 Ų, satisfying Lipinski's Rule of Five [1]. In contrast, the 5-chloro regioisomer (CAS 1077-95-8) displays a predicted melting point of approximately 337 °C (decomposition) and a boiling point of 472.1±25.0 °C, suggesting different solid-state properties that may affect formulation and handling . While both regioisomers share identical molecular formulas and molecular weights, the electronic distribution differences arising from chlorine position modulate the reactivity of the carboxylic acid toward nucleophilic activation, directly impacting amide coupling efficiency during library synthesis.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Differential Antiviral Activity: 5-Cl vs. 6-Cl Carboxamides

A 2024 study evaluating N-arylindazole-3-carboxamide derivatives against SARS-CoV-2 demonstrated that the 3-cyano-aniline amide of 5-chloro-1H-indazole-3-carboxylic acid (compound 4f) exhibited potent antiviral activity with an EC₅₀ of 1.8 µM, while the corresponding 2-chloro and 4-chloro aniline amides were inactive [1]. This finding underscores that even within the indazole-3-carboxylic acid scaffold, the position of the chloro substituent on the indazole ring (coupled with the aniline substitution pattern) is a critical determinant of biological activity. The 6-chloro regioisomer was not evaluated in this study, but the data establish a class-level inference that regioisomeric chloro placement can toggle activity from inactive to low-micromolar potency.

Antiviral Research SARS-CoV-2 Structure-Activity Relationship

Carbonic Anhydrase Isoform Selectivity

Indazole-3-carboxylic acid derivatives have been profiled against multiple carbonic anhydrase (CA) isoforms. A study on 1H-indazole molecules reported Ki constants in the range of 0.383–2.317 mM against CA-I and 0.409–3.030 mM against CA-II for unsubstituted indazole carboxylic acids [1]. Separately, more elaborate indazole-3-carboxylic acid derivatives have achieved Ki values as low as 68–69 nM against CA-XII and 815 nM against CA-II [2], demonstrating that scaffold elaboration—including chloro substitution—can improve potency by over 1,000-fold relative to the parent indazole carboxylic acid. While the 6-chloro-1H-indazole-3-carboxylic acid itself is primarily a synthetic intermediate, this potency gradient establishes the quantitative value of the 6-chloro substitution pattern as a potency-enabling structural feature.

Enzyme Inhibition Carbonic Anhydrase Isoform Selectivity

Synthetic Accessibility of 6-Chloro Regioisomer

The synthesis of 6-chloro-1H-indazole-3-carboxylic acid proceeds via cyclization of methyl (2-acetamido-4-chlorophenyl)acetate using tert-butyl nitrite in acetic acid at 90 °C, yielding the corresponding methyl ester, which can be hydrolyzed to the target acid . This route is well-precedented and uses commercially available starting materials. In contrast, the 5-chloro isomer requires different precursor positioning, and the 7-chloro isomer (CAS 129295-32-5) has comparatively limited synthetic literature. The availability of a documented, scalable synthetic protocol for the 6-chloro isomer reduces process development risk for medicinal chemistry groups requiring multi-gram quantities of the building block.

Synthetic Chemistry Process Development Building Block Sourcing

Application Scenarios


Kinase Inhibitor Lead Generation

The 3-carboxylic acid group serves as a versatile anchor point for amide bond formation with diverse amine-containing fragments, enabling rapid library synthesis of indazole-3-carboxamides for kinase inhibitor screening. The 6-chloro substituent provides a defined electronic and steric footprint that has been exploited in patent literature targeting RORγT, CDK, and RIPK1 kinases [1]. Procurement of the 6-chloro regioisomer specifically—rather than the 5-chloro or 7-chloro analogs—is critical when following disclosed synthetic protocols to ensure SAR reproducibility.

Antiviral Indazole-3-carboxamide Series

Based on the demonstrated antiviral activity of 5-chloro-indazole-3-carboxamide derivatives against SARS-CoV-2 (EC₅₀ = 1.8 µM for optimal substitution pattern) [1], the 6-chloro isomer represents a structurally distinct starting material for parallel SAR exploration. Sourcing both 5-chloro and 6-chloro building blocks from a single qualified supplier ensures regioisomeric purity and enables systematic comparison of antiviral potency as a function of chloro position.

Carbonic Anhydrase Probe Synthesis

Unsubstituted indazole-3-carboxylic acid exhibits only millimolar affinity for carbonic anhydrase isoforms (Ki ~0.4–3.0 mM against CA-I and CA-II) [1]. Elaboration of the 6-chloro scaffold has yielded derivatives with nanomolar CA-XII potency (Ki ~69 nM), representing a >4,000-fold improvement [2]. The 6-chloro-1H-indazole-3-carboxylic acid is therefore the appropriate starting material for CA inhibitor programs aiming to achieve isoform selectivity and nanomolar target engagement.

Process-Scale Synthesis of Indazole Candidates

The established synthetic route from methyl (2-acetamido-4-chlorophenyl)acetate provides scalable access to the 6-chloro building block, with the methyl ester intermediate commercially available [1]. This documented synthetic maturity lowers the barrier to process development relative to the 7-chloro isomer, for which synthetic protocols are less well-characterized. Procurement teams should prioritize suppliers offering batch-specific certificates of analysis (CoA) including HPLC purity and NMR confirmation to ensure regioisomeric fidelity.

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